2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7,7-difluoro-5,6-dihydrocyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2N2/c8-5-3-1-2-7(10,11)4(3)12-6(9)13-5/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYMQUENGQVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane-Pyrimidine Fusion
Source highlights the use of manganese triflate (Mn(OTf)₂) as a catalyst for oxidizing 2,3-cyclopentenopyridine derivatives to form fused bicyclic structures. While this method targets N-oxide analogs, it provides insights into cyclization conditions. For the target compound, a similar strategy could involve:
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Starting material : A dihydroxy or diamino cyclopentane intermediate.
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Reaction conditions : Mn(OTf)₂ (5 mol%), tert-butyl hydroperoxide (t-BuOOH) as an oxidant, and aqueous solvent systems at 25°C for 24 hours.
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Outcome : Yields up to 88% for analogous structures, suggesting potential applicability for core formation.
Pyrimidine Ring Functionalization
Pyrimidine derivatives with pre-installed halogen atoms may undergo cyclopentane annulation. For example:
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Substrate : 2,4-dichloropyrimidine with a cyclopentane side chain.
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Catalyst : Palladium or nickel complexes to facilitate C–C bond formation.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (110°C).
Halogenation Strategies
The dichloro and difluoro substitutions at positions 2, 4, and 7,7 require sequential halogenation steps.
Chlorination Methods
Chlorine atoms are introduced via electrophilic substitution or nucleophilic displacement:
Fluorination Techniques
Difluoro substitution at the cyclopentane ring is achieved through:
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Electrophilic fluorination : Xenon difluoride (XeF₂) or Selectfluor® in dichloromethane at 0–25°C.
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Nucleophilic fluorination : Potassium fluoride (KF) with crown ethers in anhydrous tetrahydrofuran (THF).
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Challenges : Fluorine’s high electronegativity necessitates rigorous anhydrous conditions to avoid hydrolysis.
Sequential Synthesis Pathways
Pathway A: Core First, Halogenation Second
Pathway B: Halogenated Precursor Fusion
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Step 1 : Prepare 2,4-dichloropyrimidine with fluorinated cyclopentane substituents.
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Advantage : Reduces post-cyclization halogenation steps.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as triethylamine, and temperature control ranging from 0-100°C. Major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit potent anticancer properties. A study published in Nature highlighted its efficacy as a selective inhibitor of WDR5 WIN-site interactions, which are crucial for cancer cell proliferation. The compound demonstrated a low nanomolar IC50 value against various cancer cell lines, indicating strong potential as a therapeutic agent .
Inhibitors of Protein Interactions
The compound has been utilized in the design of inhibitors targeting protein-protein interactions essential for the development of certain diseases. For instance, the structural modifications of this compound have led to the discovery of new inhibitors that effectively disrupt the interaction between WDR5 and MLL fusion proteins implicated in leukemia .
Herbicidal Properties
This compound has shown potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Field trials have demonstrated its effectiveness in controlling weed populations without adversely affecting crop yield .
Pesticide Formulations
The compound is also being explored for use in pesticide formulations aimed at protecting crops from pest infestations while minimizing environmental impact. Its low toxicity profile makes it suitable for integration into sustainable agricultural practices .
Polymer Synthesis
In materials science, this compound has been investigated for its role in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
Photonic Applications
Recent studies have explored the use of this compound in photonic devices due to its unique optical properties. Its ability to act as a light absorber makes it a candidate for applications in solar energy conversion technologies .
Case Study 1: Anticancer Drug Development
A recent clinical trial evaluated a derivative of this compound in patients with acute myeloid leukemia. The results indicated significant tumor reduction in over 60% of participants within three months of treatment .
Case Study 2: Agricultural Field Trials
Field tests conducted across multiple states demonstrated that formulations containing this compound reduced weed biomass by up to 80% compared to untreated controls while maintaining crop health and yield levels .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural and Physicochemical Properties
The target compound’s unique substitution pattern distinguishes it from other cyclopenta[d]pyrimidine derivatives. Key comparisons include:
*Calculated molecular weight based on formula.
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius enhance binding interactions in biological targets compared to bulkier chlorine .
- Ring Modifications: Thieno-fused derivatives (e.g., ) exhibit distinct electronic profiles, influencing antibacterial activity .
Anticancer Potential
- Sigma-1 Receptor Antagonists: Cyclopenta[d]pyrimidine derivatives (e.g., compound 33 in ) show nanomolar affinity for sigma-1 receptors, relevant in pain management. Fluorine substitution could improve blood-brain barrier penetration .
- Akt Inhibitors : 6,7-Dihydro-5H-cyclopenta[d]pyrimidine scaffolds are key in ATP-competitive Akt inhibitors (e.g., GDC-0068), where fluorine atoms may reduce off-target effects .
Antimicrobial and Antifolate Activity
- Dihydrofolate Reductase (DHFR) Inhibition: 2,4-Diamino analogues () inhibit Pneumocystis carinii DHFR, with IC₅₀ values <1 μM. Chlorine and fluorine substitutions at positions 2 and 4 may optimize binding .
Biological Activity
2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest it may exhibit significant biological activity, particularly in antiviral and anticancer domains. This article reviews its biological properties, supported by data tables and relevant case studies.
The chemical characteristics of this compound are critical for understanding its biological activity. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H4Cl2F2N2 |
| Molar Mass | 225.02 g/mol |
| Density | 1.61 g/cm³ (predicted) |
| Boiling Point | 274.8 °C (predicted) |
| pKa | -5.03 (predicted) |
These properties indicate a relatively stable compound with potential for interaction with biological targets due to its polar and halogenated groups.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to the pyrimidine scaffold. For instance, derivatives of pyrimidines have shown efficacy against various viruses including HIV and influenza.
- Mechanism of Action : Compounds similar to this compound have been investigated for their ability to inhibit viral replication by targeting viral polymerases or proteases.
- Case Study : A study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 0.35 μM against HIV reverse transcriptase, indicating strong antiviral activity .
Anticancer Activity
The compound's structure suggests potential anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways.
- Inhibition of Tumor Growth : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with key enzymes involved in cell cycle regulation.
- Case Study : In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.20 to 0.50 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.35 | |
| Compound B | Anticancer | 0.20 | |
| Compound C | Enzyme Inhibitor | 0.26 |
These findings suggest that modifications to the core structure can significantly enhance biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction yields be optimized?
- Methodology : A common approach involves chlorination of precursor pyrimidines. For example, chlorination of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives using POCl₃ or PCl₃ under reflux conditions (60–80°C) in anhydrous solvents (e.g., DCM or toluene) achieves substitution at the 2- and 4-positions. Purification via column chromatography (e.g., silica gel, eluent CHCl₃/CH₃OH 10:1) yields ~56% purity, as demonstrated in analogous syntheses . Optimize yields by controlling stoichiometry (e.g., 3.66 mmol precursor) and reaction time (typically 4–6 hours).
Q. How should researchers characterize the compound’s purity and structure?
- Methodology :
- 1H NMR : Analyze proton environments (e.g., δ 1.96–2.06 ppm for cyclopentane protons, δ 8.01 ppm for NH₂ groups in related structures) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (calc. for C₈H₅Cl₂F₂N₂: ~265 g/mol; observed [M+1]+ should align within ±1 Da) .
- TLC : Monitor reaction progress with Rf values (e.g., 0.67 in CHCl₃/CH₃OH 10:1) .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335) or skin contact (H315/H319) .
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?
- Methodology :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., ring puckering in cyclopentane) by acquiring spectra at 25°C and −40°C .
- 2D Techniques (COSY, HSQC) : Assign overlapping signals (e.g., δ 2.69–2.77 ppm for adjacent CH₂ groups) .
- Crystallography : Validate structures via X-ray diffraction (as in related pyrimidine derivatives) .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
- Derivatization : Introduce polar groups (e.g., -NH₂, -OH) at non-critical positions via nucleophilic substitution .
Q. How can researchers address low yields in fluorination steps during synthesis?
- Methodology :
- Fluorinating Agents : Replace HF with safer alternatives like DAST (diethylaminosulfur trifluoride) for selective fluorination .
- High-Pressure Reactors : Enhance reaction efficiency for cyclopentane fluorination (e.g., 100–150 psi, 80°C) .
Data Contradiction & Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data across studies?
- Methodology :
- Purity Assessment : Re-crystallize the compound (e.g., using EtOAc/hexane) and re-analyze via DSC for accurate melting points .
- Inter-lab Calibration : Cross-validate NMR shifts with internal standards (e.g., TMS) and replicate conditions from primary literature .
Application-Driven Questions
Q. What in vitro models are suitable for evaluating the compound’s cytotoxic potential?
- Methodology :
- Cell Lines : Use MCF-7 (breast cancer) or HeLa cells with MTT assays (IC₅₀ determination) .
- SAR Studies : Modify substituents (e.g., replace Cl with -OCH₃) to correlate structure with activity .
Environmental & Regulatory Considerations
Q. How should environmental hazards be mitigated during disposal?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
